Cas no 1004992-18-0 ((R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate)

(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- 1004992-18-0
- tert-Butyl (R)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- YAJSWXXRXAAIHN-QGZVFWFLSA-N
- tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
- SCHEMBL4795708
- (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
-
- Inchi: 1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m1/s1
- InChI Key: YAJSWXXRXAAIHN-QGZVFWFLSA-N
- SMILES: OC[C@@]1(CN(CC2C=CC=CC=2)CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 306.19434270g/mol
- Monoisotopic Mass: 306.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 61.8Ų
(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA565-500.0mg |
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1004992-18-0 | 95% | 500.0mg |
¥4269.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA565-250.0mg |
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1004992-18-0 | 95% | 250.0mg |
¥2561.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA565-1.0g |
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1004992-18-0 | 95% | 1.0g |
¥6402.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA565-5.0g |
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1004992-18-0 | 95% | 5.0g |
¥19206.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA565-100.0mg |
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1004992-18-0 | 95% | 100.0mg |
¥1604.0000 | 2024-07-29 |
(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Related Literature
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Research Brief on (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 1004992-18-0) in Chemical Biology and Pharmaceutical Applications
The compound (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 1004992-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and modulators of central nervous system (CNS) targets. Its structural features, including the hydroxymethyl group and carbamate protection, make it a versatile building block for medicinal chemistry applications.
Recent studies have focused on the compound's role in the synthesis of novel HIV-1 protease inhibitors. Researchers at the University of Tokyo demonstrated its utility in constructing stereochemically complex scaffolds that exhibit improved binding affinity to viral proteases. The (R)-configuration at the 3-position was found to be critical for maintaining inhibitory activity, with the hydroxymethyl group enabling further functionalization through various coupling reactions.
In the context of CNS drug discovery, 1004992-18-0 has been employed as a precursor for the development of σ receptor ligands. A 2023 publication in the Journal of Medicinal Chemistry reported its conversion into potent and selective σ1 receptor agonists with potential applications in neuropathic pain management. The benzyl-protected nitrogen and tert-butyl carbamate groups were shown to provide optimal pharmacokinetic properties in the resulting drug candidates.
Synthetic methodology research has also advanced significantly regarding this compound. A recent breakthrough published in Organic Letters describes a highly enantioselective synthesis route using asymmetric hydrogenation of corresponding enamines, achieving >99% ee with excellent yield. This development addresses previous challenges in obtaining the (R)-enantiomer in high optical purity, which is essential for pharmaceutical applications.
From a safety and toxicology perspective, preliminary studies indicate that 1004992-18-0 exhibits favorable properties as a synthetic intermediate. The compound has shown good stability under standard laboratory conditions and minimal cytotoxicity in cell-based assays at concentrations typically used for further derivatization. However, comprehensive toxicological evaluation of its derivatives remains an active area of investigation.
The pharmaceutical industry has recognized the commercial potential of this intermediate, with several custom synthesis providers now offering (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate at various scales. Current market analysis suggests growing demand, particularly from contract research organizations specializing in CNS and antiviral drug development programs.
Future research directions are likely to explore the compound's utility in targeted drug delivery systems, leveraging its functional groups for conjugation with various carrier molecules. Additionally, computational studies are underway to predict novel bioisosteres that might maintain the advantageous properties of this scaffold while improving metabolic stability. The continued investigation of 1004992-18-0 and its derivatives promises to yield important contributions to medicinal chemistry and drug discovery in the coming years.
1004992-18-0 ((R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate) Related Products
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
